Memantine-d6 Hydrochloride Memantine-d6 Hydrochloride Memantine-d6 is intended for use as an internal standard for the quantification of memantine by GC- or LC-MS. Memantine is an NMDA receptor antagonist that blocks NMDA-induced currents in rat retinal ganglion cells by 90% when used at a concentration of 12 μM. It reverses inhibition of dephosphorylation of the synthetic tau phosphopeptide p17 (tau194-207) induced by the endogenous inhibitor of protein phosphatase 2A (PP2A) I1PP2A in vitro. In vivo, memantine (2 mg/kg) restores PP2A activity, decreases GSK-3β and amyloid-β (Aβ) levels in the hippocampus, cerebral cortex, and ventricular areas, and attenuates spatial learning and memory deficits in the AAV1-I1PP2A rat model of Alzheimer's disease. Memantine (20 mg/kg) reduces responding on the ethanol-associated lever in a cue-induced ethanol-seeking test in rats. It also decreases secretion of matrix metalloproteinase-9 (MMP-9), degradation of collagen IV, the size of cerebral ischemia-induced brain infarcts, and neuronal cell death in a mouse model of focal cerebral ischemia.

Brand Name: Vulcanchem
CAS No.: 1189713-18-5
VCID: VC0017838
InChI: InChI=1S/C12H21N.ClH/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10;/h9H,3-8,13H2,1-2H3;1H/t9?,10-,11+,12?;/i1D3,2D3;
SMILES: CC12CC3CC(C1)(CC(C3)(C2)N)C.Cl
Molecular Formula: C12H22ClN
Molecular Weight: 221.802

Memantine-d6 Hydrochloride

CAS No.: 1189713-18-5

Cat. No.: VC0017838

Molecular Formula: C12H22ClN

Molecular Weight: 221.802

* For research use only. Not for human or veterinary use.

Memantine-d6 Hydrochloride - 1189713-18-5

Specification

Description Memantine-d6 is intended for use as an internal standard for the quantification of memantine by GC- or LC-MS. Memantine is an NMDA receptor antagonist that blocks NMDA-induced currents in rat retinal ganglion cells by 90% when used at a concentration of 12 μM. It reverses inhibition of dephosphorylation of the synthetic tau phosphopeptide p17 (tau194-207) induced by the endogenous inhibitor of protein phosphatase 2A (PP2A) I1PP2A in vitro. In vivo, memantine (2 mg/kg) restores PP2A activity, decreases GSK-3β and amyloid-β (Aβ) levels in the hippocampus, cerebral cortex, and ventricular areas, and attenuates spatial learning and memory deficits in the AAV1-I1PP2A rat model of Alzheimer's disease. Memantine (20 mg/kg) reduces responding on the ethanol-associated lever in a cue-induced ethanol-seeking test in rats. It also decreases secretion of matrix metalloproteinase-9 (MMP-9), degradation of collagen IV, the size of cerebral ischemia-induced brain infarcts, and neuronal cell death in a mouse model of focal cerebral ischemia.

CAS No. 1189713-18-5
Molecular Formula C12H22ClN
Molecular Weight 221.802
IUPAC Name (3R,5S)-3,5-bis(trideuteriomethyl)adamantan-1-amine;hydrochloride
Standard InChI InChI=1S/C12H21N.ClH/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10;/h9H,3-8,13H2,1-2H3;1H/t9?,10-,11+,12?;/i1D3,2D3;
Standard InChI Key LDDHMLJTFXJGPI-TXHXQZCNSA-N
SMILES CC12CC3CC(C1)(CC(C3)(C2)N)C.Cl

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